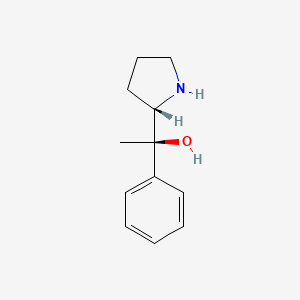
(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is a chiral compound that features a phenyl group, a pyrrolidine ring, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol typically involves the enantioselective reduction of the corresponding ketone. One common method is the asymmetric reduction of 1-phenyl-1-(pyrrolidin-2-yl)ethanone using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the reduction under mild conditions, yielding the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol may involve similar asymmetric reduction techniques but on a larger scale. The choice of catalyst and reaction conditions is optimized for cost-effectiveness and scalability. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) and thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a good leaving group, facilitating substitution reactions.
Major Products
Oxidation: 1-phenyl-1-(pyrrolidin-2-yl)ethanone
Reduction: Various alcohol derivatives
Substitution: Halides, ethers, and other substituted products
Applications De Recherche Scientifique
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol
- 1-phenyl-1-(pyrrolidin-2-yl)ethanone
- 1-phenyl-1-(pyrrolidin-2-yl)ethane
Uniqueness
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and structurally similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(1R)-1-phenyl-1-[(2S)-pyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m0/s1 |
Clé InChI |
CMBFPAOCIMBCTJ-NWDGAFQWSA-N |
SMILES isomérique |
C[C@]([C@@H]1CCCN1)(C2=CC=CC=C2)O |
SMILES canonique |
CC(C1CCCN1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



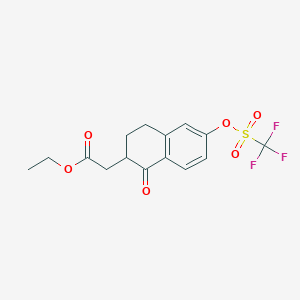
![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
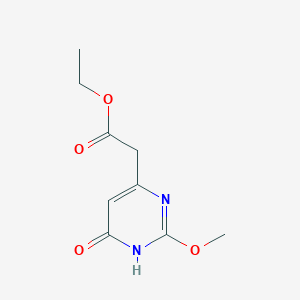

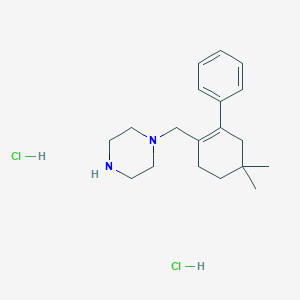
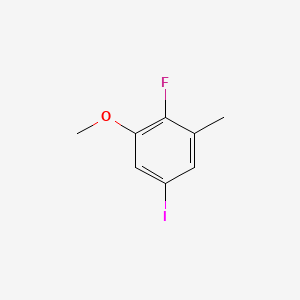

![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
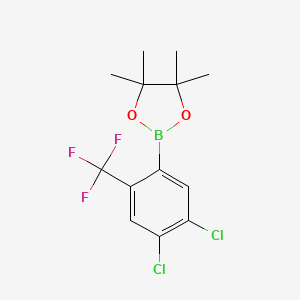
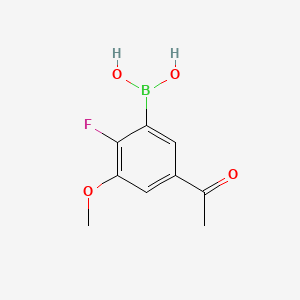
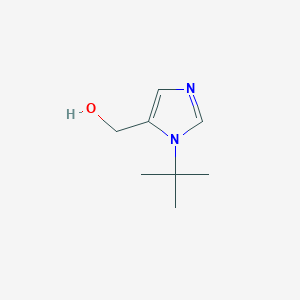
![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
